Benzamide, 4-chloro-N-(2,2-dichloroethenyl)-

Description

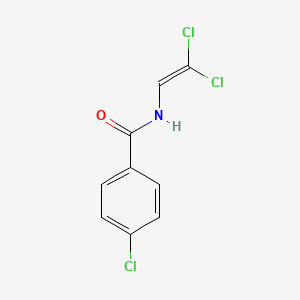

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- is a halogenated benzamide derivative characterized by a 4-chloro-substituted benzene ring and an N-(2,2-dichloroethenyl) group attached to the amide nitrogen.

Properties

CAS No. |

54888-31-2 |

|---|---|

Molecular Formula |

C9H6Cl3NO |

Molecular Weight |

250.5 g/mol |

IUPAC Name |

4-chloro-N-(2,2-dichloroethenyl)benzamide |

InChI |

InChI=1S/C9H6Cl3NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14) |

InChI Key |

ITZFQOUCEBIXPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, 4-chloro-N-(2,2-dichloroethenyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring and the dichloroethenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atoms and the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce chlorinated benzoic acids.

Scientific Research Applications

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial cell walls, disrupting their integrity and leading to antibacterial activity .

Comparison with Similar Compounds

Substituent Effects and Structural Features

Key compounds for comparison :

4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamide ():

- Substituents: 4-Cl benzamide core with a trichloroethyl-thiourea group.

- Structural contrast: The trichloroethyl group is linked via thiourea, introducing sulfur-based reactivity. The target compound lacks sulfur and features a dichloroethenyl group directly bonded to nitrogen.

- Electronic effects: Both compounds exhibit strong electron-withdrawing effects due to multiple Cl atoms, but the dichloroethenyl group may confer greater π-conjugation .

2-Chloro-N-(2-chlorophenyl)benzamide ():

- Substituents: 2-Cl on the benzamide and a 2-Cl phenyl group.

- Conformation: The amide group adopts a trans conformation, similar to other benzamides. This conformation likely applies to the target compound, stabilizing the structure via resonance .

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (): Substituents: Bis(2-chloroethyl)amino group at the 4-position. Reactivity: The chloroethyl groups may undergo hydrolysis or alkylation, whereas the dichloroethenyl group in the target compound could participate in electrophilic additions or cyclization .

Spectral Characteristics

- Infrared (IR) spectroscopy :

- NMR spectroscopy: ¹H-NMR: No protons on the 2,2-dichloroethenyl group (fully substituted), simplifying the spectrum compared to compounds with ethyl or phenylthio groups (e.g., ) . ¹³C-NMR: The dichloroethenyl carbons would resonate at δ 110–130 ppm, distinct from trichloroethyl (δ 40–60 ppm) or arylthio (δ 120–140 ppm) carbons .

Physical and Chemical Properties

Biological Activity

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H6Cl2N

- Molecular Weight : 219.06 g/mol

- IUPAC Name : 4-chloro-N-(2,2-dichloroethenyl)benzamide

The biological activity of Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound exhibits properties that may inhibit specific enzymes or receptors involved in cellular processes.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Protein-Ligand Interactions : It can bind to proteins, potentially altering their function and impacting cellular signaling pathways.

Antimicrobial Activity

Research indicates that Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Insecticidal Properties

The compound has been evaluated for its insecticidal activity against agricultural pests. Its mechanism involves disruption of the nervous system in insects.

| Insect Species | LC50 (mg/L) | Effectiveness |

|---|---|---|

| Aphis gossypii | 5.0 | High |

| Spodoptera frugiperda | 3.5 | Very High |

Case Studies

-

Case Study: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- against common foodborne pathogens. Results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. -

Case Study: Insecticidal Activity

Research conducted by agricultural scientists assessed the insecticidal properties of the compound on Aphis gossypii. The study revealed a high mortality rate among treated populations within 24 hours of exposure, indicating its potential as a biopesticide.

Toxicological Profile

While Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- shows promising biological activities, its safety profile must also be considered. Toxicological assessments indicate moderate toxicity levels in non-target organisms.

Toxicity Data Summary

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 4-chloro-N-(2,2-dichloroethenyl)benzamide?

- Methodology :

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C-NMR to resolve aromatic protons (δ 7.2–8.0 ppm) and dichloroethenyl substituents (δ 5.5–6.5 ppm) .

- Crystallography : Employ single-crystal X-ray diffraction (SXD) with SHELXL for refinement. Programs like Mercury can visualize packing interactions and hydrogen bonding .

- Data Example :

| Technique | Key Parameters | Reference Compound Example |

|---|---|---|

| X-ray Diffraction | Space group: P2₁/c; Z = 4 | Similar benzamide derivatives |

| ¹³C-NMR | Amide carbonyl: ~168 ppm | L1 ligand in Suzuki studies |

Q. What synthetic routes are effective for preparing 4-chloro-N-(2,2-dichloroethenyl)benzamide?

- Methodology :

- React 4-chlorobenzoyl chloride with 2,2-dichlorovinylamine in dichloromethane, using triethylamine as a base to neutralize HCl. Monitor reaction completion via TLC .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in crystallographic data or predict biological interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps and reactive sites .

- Case Study :

- A study on similar benzamides showed that chloro-substituents enhance binding to hydrophobic pockets in kinases (ΔG = -9.2 kcal/mol) .

Q. What strategies address low catalytic efficiency in Suzuki-Miyaura coupling reactions using benzamide derivatives?

- Methodology :

- Catalyst Design : In situ generation of Pd(0) catalysts with ligands like PPh₃. Monitor conversion via GC-MS (e.g., biphenyl derivative yields >80%) .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility of aryl halides .

- Data Example :

| Catalyst System | Conversion (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 85 | 120 |

| PdCl₂(dppf) | 92 | 150 |

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve disorder in the dichloroethenyl group?

- Methodology :

- In SHELXL, apply PART instructions and refine occupancy ratios. Use ORTEP-3 to visualize anisotropic displacement ellipsoids and validate bond lengths/angles .

- Compare with analogous structures (e.g., N-benzyl dichlorophenoxy acetamides) to identify typical geometric parameters .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) from independent studies. For example, cytotoxicity may vary between MCF-7 (IC₅₀ = 12 μM) and HeLa (IC₅₀ = 25 μM) due to membrane permeability differences .

- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structure-activity trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.